molecular formula C54H81N13O13 B12370308 Ala5-Galanin (2-11)

Ala5-Galanin (2-11)

Cat. No.: B12370308
M. Wt: 1120.3 g/mol
InChI Key: NNHVNNDEEUGQGV-YQSLYEHHSA-N
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Description

Ala5-Galanin (2-11) is a synthetic peptide analogue of the neuropeptide galanin. It is specifically designed to act as an agonist for the galanin receptor 2 (GAL2R). The compound is characterized by the substitution of alanine at the fifth position of the galanin sequence, which enhances its specificity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ala5-Galanin (2-11) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reactions: Each amino acid is coupled to the resin-bound peptide using activating agents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection Steps: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage from Resin: The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of Ala5-Galanin (2-11) follows similar principles but on a larger scale. Automated peptide synthesizers and advanced purification techniques are employed to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Ala5-Galanin (2-11) primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It is relatively stable and does not readily participate in oxidation, reduction, or substitution reactions under physiological conditions.

Common Reagents and Conditions:

    Coupling Reagents: DIC, HOBt, and N,N’-diisopropylcarbodiimide.

    Deprotection Reagents: TFA for removing protecting groups.

    Cleavage Reagents: TFA for cleaving the peptide from the resin.

Major Products: The major product of these reactions is the purified Ala5-Galanin (2-11) peptide, which is characterized by its specific amino acid sequence and high purity .

Scientific Research Applications

Ala5-Galanin (2-11) has a wide range of applications in scientific research:

Mechanism of Action

Ala5-Galanin (2-11) exerts its effects by binding specifically to the galanin receptor 2 (GAL2R). Upon binding, it activates the receptor, leading to the initiation of intracellular signaling pathways. These pathways involve the activation of G-proteins, which subsequently modulate various downstream effectors, including ion channels and second messenger systems. This results in physiological responses such as modulation of neurotransmitter release and regulation of feeding behavior .

Comparison with Similar Compounds

    Galanin (1-29): The full-length natural peptide with broader receptor activity.

    Galanin (2-11): A truncated version of galanin with reduced receptor specificity.

    M89b: A methyllanthionine-stabilized galanin receptor agonist with enhanced stability and specificity for GAL2R.

Uniqueness of Ala5-Galanin (2-11): Ala5-Galanin (2-11) is unique due to its high specificity for GAL2R and its enhanced stability compared to natural galanin. The alanine substitution at the fifth position significantly improves its receptor selectivity and resistance to enzymatic degradation .

Properties

Molecular Formula

C54H81N13O13

Molecular Weight

1120.3 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]butanediamide

InChI

InChI=1S/C54H81N13O13/c1-26(2)18-38(46(57)72)63-51(77)39(19-27(3)4)64-53(79)41(21-32-14-16-34(69)17-15-32)62-44(71)25-59-47(73)29(7)60-48(74)30(8)61-50(76)42(23-43(56)70)65-52(78)40(20-28(5)6)66-54(80)45(31(9)68)67-49(75)36(55)22-33-24-58-37-13-11-10-12-35(33)37/h10-17,24,26-31,36,38-42,45,58,68-69H,18-23,25,55H2,1-9H3,(H2,56,70)(H2,57,72)(H,59,73)(H,60,74)(H,61,76)(H,62,71)(H,63,77)(H,64,79)(H,65,78)(H,66,80)(H,67,75)/t29-,30-,31+,36-,38-,39-,40-,41-,42-,45-/m0/s1

InChI Key

NNHVNNDEEUGQGV-YQSLYEHHSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N)O

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N

Origin of Product

United States

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